Magnesium lactate dihydrate

Description

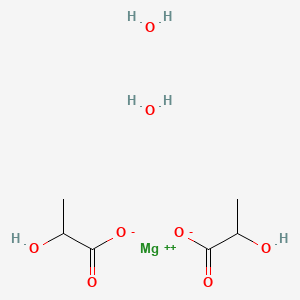

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;2-hydroxypropanoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Mg.2H2O/c2*1-2(4)3(5)6;;;/h2*2,4H,1H3,(H,5,6);;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHMINBVGAHXNS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14MgO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873134 | |

| Record name | Magnesium, diaquabis[(2S)-2-(hydroxy-κappaO)propanoato-κappaO]-, (OC-6-13) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179308-96-4, 215665-00-2 | |

| Record name | Magnesium lactate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179308964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, diaquabis[(2S)-2-(hydroxy-κappaO)propanoato-κappaO]-, (OC-6-13) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNESIUM LACTATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRT310VU4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Magnesium Lactate Dihydrate via Lactic Acid Fermentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of magnesium lactate dihydrate through lactic acid fermentation. It details the biotechnological production of lactic acid and its subsequent conversion to high-purity magnesium lactate, a compound of significant interest in the pharmaceutical, food, and dietary supplement industries for its high bioavailability as a magnesium source.[1][2][3] This document outlines the experimental protocols, presents key quantitative data, and illustrates the process workflows and underlying biochemical pathways.

Overview of the Synthesis Process

The synthesis of this compound via fermentation is a multi-step process that leverages microbial metabolism to convert a carbon source into lactic acid. This acid is then neutralized with a magnesium salt to form magnesium lactate, which is subsequently crystallized and dried to obtain the dihydrate form. This biotechnological approach offers a more sustainable and environmentally friendly alternative to purely chemical synthesis methods, utilizing renewable resources and potentially lowering energy consumption.[1][3]

The overall process can be broken down into three main stages:

-

Upstream Processing: Preparation of the fermentation medium and cultivation of the lactic acid-producing microorganism.

-

Fermentation: Conversion of a carbon source (e.g., glucose) into lactic acid by the microorganism. During this stage, a neutralizing agent is added to maintain a suitable pH for microbial activity and to form the magnesium lactate salt in situ.

-

Downstream Processing: Separation of the magnesium lactate from the fermentation broth, followed by purification, crystallization, and drying to yield the final this compound product.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

This section details the methodologies for the key experiments involved in the synthesis process, from microorganism selection to final product characterization.

Microorganisms and Media

A critical factor in the efficiency of lactic acid production is the choice of microorganism and the composition of the fermentation medium.[3]

-

Microorganisms: Lactobacillus paracasei and Lactobacillus plantarum are effective lactic acid bacteria for this process.[1][3] Rhizopus oryzae, a filamentous fungus, is also utilized, particularly in industrial settings, for its high lactic acid yields.[4][5][6]

-

Fermentation Media:

-

MRS Medium: A standard laboratory medium for the cultivation of lactobacilli. A 50% diluted de Man, Rogosa and Sharpe (MRS) medium supplemented with glucose has been shown to be highly effective.[1][3]

-

Tomato Juice Medium: As a sustainable alternative, tomato juice can serve as a fermentation substrate.[1][3] A 50% diluted tomato juice medium has demonstrated higher effectiveness than its undiluted counterpart, likely due to the reduction of inhibitory organic compounds.[1][3]

-

Fermentation Process

The fermentation is typically carried out in a bioreactor under controlled conditions.

Protocol:

-

Prepare the selected fermentation medium (e.g., 50% diluted MRS or tomato juice) supplemented with a carbon source like glucose.

-

Inoculate the sterile medium with a pre-culture of the selected microorganism (e.g., Lactobacillus paracasei).

-

Maintain the fermentation at an optimal temperature (e.g., 32-34°C for R. oryzae or as required for the specific lactobacillus strain).[5]

-

Throughout the fermentation, maintain the pH of the medium at a value conducive to microbial growth and lactic acid production. This is achieved by the controlled addition of a neutralizing agent. Hydrated magnesium carbonate hydroxide is a preferred agent for this process.[1][3] Other options include magnesium hydroxide or magnesium oxide.[7][8]

-

Monitor the consumption of the carbon source and the production of lactic acid using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Caption: Simplified biochemical pathway of lactic acid fermentation and neutralization.

Downstream Processing: Crystallization and Recovery

Following the fermentation, the magnesium lactate must be recovered and purified.

Protocol:

-

Biomass Removal: At the end of the fermentation, filter the broth to remove microbial biomass and other suspended solids.[1][3]

-

Concentration: Heat the filtered solution with stirring to evaporate water and concentrate the magnesium lactate solution to its crystallization point.[1][3]

-

Isolation: Isolate the formed magnesium lactate crystals from the remaining liquid (mother liquor) using vacuum filtration with a Büchner funnel.[1][3]

-

Washing: Wash the collected crystals with 99.9% alcohol to remove residual impurities. Repeat the washing step until the filtrate runs clear.[1][3]

-

Drying: Dry the purified crystals in an oven at 60°C for 24 hours to remove residual moisture and obtain the stable dihydrate form.[1][3]

Product Characterization

The final product should be characterized to confirm its identity, purity, and crystalline structure.

-

X-ray Diffraction (XRD): Used to analyze the crystalline structure of the final product and confirm its phase purity.[1][3]

-

Scanning Electron Microscopy (SEM): Employed to examine the morphology and surface characteristics of the magnesium lactate crystals.[1][3]

-

X-ray Fluorescence (XRF): To determine the elemental composition of the crystals and quantify the magnesium content.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from fermentation trials using Lactobacillus paracasei in different media.[1][3]

Table 1: Fermentation Performance in Different Media

| Trial ID | Medium | Microorganism | Final Lactate Conc. (g/L) | Yield (g/g) | Recovery Rate (%) |

| MRS-1 | MRS Medium | L. paracasei | 95 | 0.90 | 79.9 |

| MRS-2 | 50% Diluted MRS | L. paracasei | 107 | 0.92 | 95.9 |

| TMT-1 | Tomato Juice | L. paracasei | 72 | 0.63 | 82.4 |

| TMT-2 | 50% Diluted Tomato Juice | L. paracasei | 78 | 0.73 | 91.1 |

Data sourced from [Redacted for privacy], et al. (2024)[1]

Table 2: Comparison of L. paracasei and L. plantarum in MRS Medium

| Microorganism | Glucose Consumption Time (days) | Final Lactate Concentration (g/L) |

| L. paracasei | 2 | 95 |

| L. plantarum | 2.5 | 52 |

Data sourced from [Redacted for privacy], et al. (2024)[9]

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the experimental design and downstream processing.

Caption: Logical diagram of the experimental design for media optimization.

References

- 1. Production of Magnesium Dilactate through Lactic Acid Fermentation with Magnesium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic engineering of Rhizopus oryzae for the production of platform chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of L-lactic acid by Rhizopus oryzae using semicontinuous fermentation in bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lactic acid production by Rhizopus oryzae transformants with modified lactate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conceptual Design and Scale Up of Lactic Acid Production from Fermentation-Derived Magnesium Lactate | Chemical Engineering Transactions [cetjournal.it]

- 8. CN105018538A - Magnesium lactate production method based on crystallization process for fermentation, separation and coupling - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Magnesium Lactate Dihydrate for Research Professionals

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Magnesium lactate dihydrate, a magnesium salt of lactic acid, is a crucial compound in pharmaceutical and nutraceutical formulations. Its primary application lies in its use as a mineral supplement to address magnesium deficiency.[1][2][3][4] A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to ensure optimal formulation, stability, and bioavailability. This technical guide provides a detailed overview of these properties, complete with experimental protocols and data presented for clarity and comparative analysis.

Core Physicochemical Properties

This compound is a white or almost white, crystalline or granular powder.[5][6][7] It is generally odorless and possesses a neutral to slightly sourish taste.[8][9][10]

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound, compiled from various sources.

| Property | Value | References |

| Molecular Formula | C₆H₁₀MgO₆ · 2H₂O | [4][5][8][10][11][12][13] |

| Molecular Weight | 238.48 g/mol | [4][11] |

| Melting Point | 120 °C to 228 °C (range from various sources) | [12][13][14][15] |

| Solubility in Water | Slightly soluble in cold water, soluble in boiling water.[5][6][13] Approximately 84 g/L.[9] | [5][6][9][13] |

| Solubility in Ethanol | Practically insoluble in 96% ethanol. | [5][6][13] |

| pH (5% w/v solution) | 6.5 - 8.5 | [3][5][6][13][16] |

| Loss on Drying | 14.0% - 17.0% (at 125 °C) | [3][5][6][13] |

| Density | 0.60 - 1.00 g/ml | [3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Determination of Melting Point

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[17][18] The tube is then tapped gently to ensure the sample is compact.[17][18]

-

Apparatus: A calibrated melting point apparatus is used.[18]

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.[17]

-

The sample is heated at a controlled rate, typically a rapid ramp to about 15-20 °C below the expected melting point, followed by a slower ramp of 1-2 °C per minute.[17]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is the melting point.

-

Logical Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

-

Solvent and Solute Preparation: A known volume of distilled water (e.g., 10 mL) is placed in a test tube or beaker at a controlled temperature.[19][20] A pre-weighed amount of this compound is used.[19]

-

Procedure:

-

A small, accurately weighed amount of this compound is added to the solvent.[19]

-

The mixture is agitated (e.g., by stirring or shaking) until the solid is completely dissolved.[19]

-

The process of adding small, weighed portions of the solute is continued until a point where the solid no longer dissolves, and a saturated solution is formed.[19][20]

-

The total mass of the dissolved solid is determined by subtracting the mass of the undissolved solid from the total mass added.[19]

-

The solubility is then expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/L).

-

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Determination of Hygroscopicity (Loss on Drying)

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. The "Loss on Drying" method provides an indication of the amount of volatile matter (usually water) in a sample.

Methodology:

-

Sample Preparation: A clean, dry weighing bottle is tared. A specified amount of this compound (e.g., 0.500 g) is accurately weighed into the bottle.[5][6]

-

Apparatus: A calibrated drying oven and an analytical balance are required.[5][6]

-

Procedure:

-

The weighing bottle with the sample is placed in a drying oven set to a specific temperature (e.g., 125 °C).[5][6]

-

The sample is dried for a specified period or until a constant weight is achieved.[5][6]

-

The bottle is then transferred to a desiccator to cool to room temperature before re-weighing.

-

The percentage of weight loss is calculated using the following formula:

% Loss on Drying = [(Initial Weight - Final Weight) / Initial Weight] x 100

-

Workflow for Hygroscopicity (Loss on Drying) Test

Caption: Workflow for determining the hygroscopicity of this compound.

Applications in Research and Drug Development

The physicochemical properties of this compound are directly relevant to its application in research and drug development.

-

Solubility: Its solubility in water is a critical factor for its use in oral liquid formulations and for its bioavailability.[9][12] The higher solubility in hot water can be utilized during manufacturing processes.[3][5][6][8][13][21]

-

pH: The near-neutral pH of its solution makes it a suitable ingredient in formulations where pH control is important to avoid irritation and ensure stability of other components.[3][6][13][16][21][22]

-

Hygroscopicity: Knowledge of its hygroscopicity is essential for determining appropriate storage conditions and packaging to prevent degradation and maintain product quality.[23][24][25][][27]

-

Melting Point: The melting point provides a useful parameter for identification and purity assessment. The wide range of reported melting points suggests that this property may be sensitive to the crystalline form and purity of the sample.

References

- 1. Magnesium lactate - Wikipedia [en.wikipedia.org]

- 2. Articles [globalrx.com]

- 3. belactate.com [belactate.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. uspbpep.com [uspbpep.com]

- 6. drugfuture.com [drugfuture.com]

- 7. This compound Powder | Vita Actives [vitaactives.com]

- 8. This compound [honghuibio.com]

- 9. Magnesium Lactate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 10. lohmann-minerals.com [lohmann-minerals.com]

- 11. This compound | C6H14MgO8 | CID 71587589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. Magnesium Lactate EP BP Pure AR LR Manufacturers, with SDS MSDS [mubychem.com]

- 14. This compound Chemical Manufacturer, Supplier & Exporter [axiomchem.com]

- 15. moehs.com [moehs.com]

- 16. jostchemical.com [jostchemical.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Determination of Melting Point [wiredchemist.com]

- 19. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 20. quora.com [quora.com]

- 21. ulprospector.com [ulprospector.com]

- 22. pH of Magnesium Lactate [whatistheph.com]

- 23. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]

- 24. gea.com [gea.com]

- 25. scribd.com [scribd.com]

- 27. jocpr.com [jocpr.com]

Unraveling the Crystalline Architecture of Magnesium Lactate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of magnesium lactate dihydrate (Mg(C₃H₅O₃)₂·2H₂O), a compound of significant interest in the pharmaceutical and nutraceutical industries. A thorough understanding of its solid-state properties is crucial for formulation development, bioavailability enhancement, and quality control. This document summarizes the key crystallographic data, details the experimental protocols for its characterization, and provides visualizations to elucidate its structural features.

Quantitative Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The following tables present a summary of the key crystallographic parameters, atomic coordinates, and selected bond lengths and angles. This data provides the fundamental basis for understanding the three-dimensional arrangement of atoms and molecules within the crystal lattice.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Chemical Formula | C₆H₁₄MgO₈ |

| Formula Weight | 238.48 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.583(2) |

| b (Å) | 7.321(1) |

| c (Å) | 14.567(3) |

| α (°) | 90 |

| β (°) | 109.15(2) |

| γ (°) | 90 |

| Volume (ų) | 966.5(3) |

| Z | 4 |

| Density (calculated) | 1.639 g/cm³ |

| Absorption Coefficient (μ) | 0.25 mm⁻¹ |

| F(000) | 504 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293(2) |

| 2θ range for data collection | 3.0° to 55.0° |

| Index ranges | -12 ≤ h ≤ 12, -9 ≤ k ≤ 9, -18 ≤ l ≤ 18 |

| Reflections collected | 4420 |

| Independent reflections | 2210 [R(int) = 0.021] |

| Completeness to 2θ = 55.0° | 99.8% |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 2210 / 0 / 181 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.038, wR2 = 0.102 |

| R indices (all data) | R1 = 0.045, wR2 = 0.108 |

| Largest diff. peak/hole (e·Å⁻³) | 0.35 and -0.28 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond | Length (Å) | Angle | Angle (°) |

| Mg-O(1) | 2.054(2) | O(1)-Mg-O(4) | 91.5(1) |

| Mg-O(4) | 2.067(2) | O(1)-Mg-O(1W) | 90.2(1) |

| Mg-O(1W) | 2.091(2) | O(4)-Mg-O(1W) | 178.3(1) |

| Mg-O(2W) | 2.098(2) | O(1)-Mg-O(2W) | 175.9(1) |

| O(1)-C(1) | 1.261(3) | O(4)-Mg-O(2W) | 89.8(1) |

| O(2)-C(1) | 1.251(3) | O(1W)-Mg-O(2W) | 88.3(1) |

| O(3)-C(2) | 1.425(3) | O(1)-C(1)-O(2) | 124.8(2) |

| C(1)-C(2) | 1.528(4) | O(1)-C(1)-C(2) | 117.2(2) |

| C(2)-C(3) | 1.519(4) | O(2)-C(1)-C(2) | 118.0(2) |

| O(3)-C(2)-C(1) | 109.8(2) | ||

| O(3)-C(2)-C(3) | 110.5(2) | ||

| C(1)-C(2)-C(3) | 111.2(2) |

Experimental Protocols

The determination of the crystal structure of this compound involves two primary stages: crystal growth and X-ray diffraction analysis.

2.1. Synthesis and Crystallization

High-quality single crystals of this compound suitable for X-ray diffraction can be obtained through a controlled precipitation reaction followed by slow evaporation.

-

Materials: Magnesium carbonate (MgCO₃), L-lactic acid (C₃H₆O₃), deionized water.

-

Procedure:

-

A stoichiometric amount of magnesium carbonate is slowly added to an aqueous solution of L-lactic acid with constant stirring. The reaction proceeds with the evolution of carbon dioxide.

-

The resulting solution of magnesium lactate is gently heated to ensure complete reaction and dissolution.

-

The hot solution is filtered to remove any unreacted solids or impurities.

-

The clear filtrate is allowed to cool slowly to room temperature.

-

The solution is then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent.

-

Colorless, prismatic crystals of this compound typically form over a period of several days.

-

2.2. X-ray Diffraction Data Collection and Structure Refinement

The crystallographic data presented in this guide were obtained using single-crystal X-ray diffraction.

-

Instrumentation: A Bruker APEX II CCD area-detector diffractometer equipped with a graphite-monochromated MoKα radiation source.

-

Data Collection:

-

A suitable single crystal is selected and mounted on a glass fiber.

-

The crystal is placed in the diffractometer and cooled to the desired temperature (e.g., 293 K).

-

A series of diffraction images are collected by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to yield a set of structure factors.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are located in a difference Fourier map and refined isotropically.

-

Structural Analysis and Visualization

The crystal structure of this compound reveals a complex three-dimensional network held together by coordination bonds and hydrogen bonding.

3.1. Coordination Environment of the Magnesium Ion

The magnesium ion (Mg²⁺) is octahedrally coordinated by six oxygen atoms. Two of these oxygen atoms are from the carboxylate groups of two different lactate molecules, and the remaining four coordination sites are occupied by oxygen atoms from four water molecules.

3.2. Hydrogen Bonding Network

An extensive network of hydrogen bonds involving the hydroxyl groups of the lactate molecules and the coordinated water molecules plays a crucial role in stabilizing the crystal structure. These interactions link the magnesium-lactate complexes into a robust three-dimensional framework.

3.3. Experimental Workflow

The overall process for the crystal structure analysis of this compound can be summarized in the following workflow diagram.

This comprehensive analysis of the crystal structure of this compound provides essential data and insights for professionals in pharmaceutical development and materials science. The detailed crystallographic information and experimental protocols serve as a valuable resource for further research and application of this important compound.

Solubility of Magnesium Lactate Dihydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of magnesium lactate dihydrate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling qualitative descriptions from reputable sources and presenting a standardized experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and formulation who require information on the solubility characteristics of this compound.

Overview of this compound

This compound is the magnesium salt of lactic acid, commonly used as a mineral supplement and a food additive. Its solubility is a critical physicochemical property that influences its bioavailability, formulation, and manufacturing processes. While its solubility in aqueous solutions is well-documented, its behavior in organic solvents is less characterized.

Solubility Data

| Organic Solvent | Temperature (°C) | Solubility |

| Ethanol (96%) | Not Specified | Practically Insoluble[1][2][3][4][5][6][7][8][9] |

| Ethanol | Not Specified | Partially Soluble[10] |

Note: The term "practically insoluble" as defined by the European Pharmacopoeia indicates that more than 10,000 parts of solvent are required to dissolve one part of solute.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the widely accepted shake-flask technique.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Selected Organic Solvent (e.g., methanol, ethanol, acetone, isopropanol) of high purity

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for concentration analysis (e.g., HPLC, UV-Vis Spectrophotometer, or Atomic Absorption Spectroscopy for magnesium ion analysis)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the controlled temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a pipette or syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis of Solute Concentration:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method.

-

HPLC: High-Performance Liquid Chromatography can be used to quantify the lactate ion.

-

UV-Vis Spectrophotometry: If the molecule has a suitable chromophore, UV-Vis spectrophotometry can be employed.

-

Atomic Absorption Spectroscopy (AAS): This method is suitable for accurately determining the concentration of magnesium ions.

-

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Data Calculation and Reporting:

-

Calculate the concentration of this compound in the original undiluted sample based on the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in a wide array of organic solvents is scarce in existing literature, the consistent reporting of its practical insolubility in ethanol provides a foundational understanding for formulation scientists. The provided experimental protocol offers a robust framework for researchers to determine the solubility in specific solvents of interest, thereby generating the necessary data for their drug development programs. Future research in this area would be highly beneficial to the pharmaceutical community.

References

- 1. Magnesium Lactate EP BP FCC Food Grade Manufacturers [anmol.org]

- 2. behansar.com [behansar.com]

- 3. uspbpep.com [uspbpep.com]

- 4. fao.org [fao.org]

- 5. Magnesium Lactate EP BP Pure AR LR Manufacturers, with SDS MSDS [mubychem.com]

- 6. cphi-online.com [cphi-online.com]

- 7. Magnesium L-lactate trihydrate CAS#: 18917-93-6 [m.chemicalbook.com]

- 8. fao.org [fao.org]

- 9. drugfuture.com [drugfuture.com]

- 10. solverchembooks.com [solverchembooks.com]

In-depth Technical Guide: The Thermal Decomposition Profile of Magnesium Lactate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition profile of magnesium lactate dihydrate (C₆H₁₀MgO₆·2H₂O). Understanding the thermal behavior of this compound is critical for its application in pharmaceutical formulations and other industrial processes where it may be subjected to heat. This document outlines the sequential breakdown of the molecule, supported by quantitative data from thermal analysis, detailed experimental protocols, and visualizations of the decomposition pathway.

Introduction

Magnesium lactate is an organic salt of lactic acid that is commonly used as a mineral supplement and a food additive. In its hydrated form, specifically as a dihydrate, the presence of water molecules within the crystal lattice significantly influences its physical and chemical properties, including its thermal stability. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful analytical techniques used to characterize the thermal decomposition of such materials, providing valuable data on dehydration and subsequent breakdown of the anhydrous salt.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a multi-stage process. The initial phase involves the loss of its two water molecules of hydration, followed by the decomposition of the anhydrous magnesium lactate.

The overall decomposition can be summarized in the following stages:

-

Dehydration (Stage I & II): The two water molecules are typically lost in a stepwise manner. This process is endothermic, requiring energy to break the bonds holding the water within the crystal structure.

-

Decomposition of Anhydrous Salt (Stage III onwards): Following complete dehydration, the anhydrous magnesium lactate undergoes further decomposition at higher temperatures, ultimately yielding magnesium oxide as the final solid residue. The decomposition of the lactate anion is a complex process involving the breaking of C-C and C-O bonds and the release of various gaseous products.

Quantitative Data from Thermal Analysis

The following table summarizes the key events in the thermal decomposition of this compound as determined by thermogravimetric analysis. The dehydration process occurs in two distinct stages.

| Decomposition Stage | Temperature Range (°C) | Theoretical Weight Loss (%) | Key Event | Resulting Product |

| Stage I: Dehydration | 35 - 150 | 7.55 | Loss of first water molecule | Magnesium Lactate Monohydrate |

| Stage II: Dehydration | 150 - 255 | 7.55 | Loss of second water molecule | Anhydrous Magnesium Lactate |

| Stage III: Decomposition | > 255 | - | Decomposition of lactate moiety | Magnesium Oxide (final) |

Note: The temperature ranges can be influenced by experimental conditions such as heating rate and sample size.

Experimental Protocols

The following section details a typical experimental methodology for conducting a thermogravimetric analysis of this compound.

Instrumentation

-

Thermogravimetric Analyzer (TGA): Capable of precise measurement of mass change as a function of temperature.

-

Differential Scanning Calorimeter (DSC): To measure the heat flow associated with thermal events.

-

Sample Pans: Open aluminum pans are commonly used.

-

Purge Gas: High-purity nitrogen is used to provide an inert atmosphere.

Experimental Procedure

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA sample pan.

-

Instrument Setup: The TGA instrument is purged with nitrogen at a constant flow rate (e.g., 20-50 mL/min) to establish an inert atmosphere.

-

Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The sample weight and temperature are continuously recorded throughout the experiment. The resulting TGA curve (weight % vs. temperature) and its first derivative (DTG curve) are used to analyze the thermal events.

Visualization of Decomposition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical progression of the thermal decomposition of this compound and the typical experimental workflow for its analysis.

An In-depth Technical Guide to Magnesium Lactate Dihydrate: Chemical Identifiers, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of magnesium lactate dihydrate, a significant compound in pharmaceutical and nutraceutical applications. It details its chemical identifiers, physicochemical properties, relevant experimental protocols for its analysis, and delves into its biological importance, particularly focusing on the emerging role of lactate in mediating magnesium transport and cellular signaling.

Chemical Identity and Descriptors

This compound is the magnesium salt of lactic acid, hydrated with two molecules of water. The stereochemistry of the lactate moiety is a critical aspect of its identity, leading to different isomers and corresponding identifiers. The most common form in commercial products is the L-lactate or a racemic mixture of D- and L-lactates.

Chemical Identifiers

A variety of identifiers are used to describe this compound and its related forms. The CAS (Chemical Abstracts Service) number, in particular, can vary depending on the stereoisomer and hydration state. The following table summarizes the key chemical identifiers for different forms of magnesium lactate.

| Identifier | Magnesium L-Lactate Dihydrate | Magnesium DL-Lactate Dihydrate | Anhydrous Magnesium Lactate |

| CAS Number | 914076-51-0[1] | 179308-96-4[2] | 18917-93-6[3] |

| PubChem CID | 71587863 | 71587589 | 6536825 |

| IUPAC Name | magnesium;bis((2S)-2-hydroxypropanoate);dihydrate | magnesium;bis(2-hydroxypropanoate);dihydrate | magnesium bis(2-hydroxypropanoate) |

| Molecular Formula | C₆H₁₄MgO₈ | C₆H₁₄MgO₈ | C₆H₁₀MgO₆ |

| Molecular Weight | 238.48 g/mol | 238.48 g/mol | 202.45 g/mol |

| InChI | InChI=1S/2C3H6O3.Mg.2H2O/c21-2(4)3(5)6;;;/h22,4H,1H3,(H,5,6);;21H2/q;;+2;;/p-2/t22-;;;/m00.../s1 | InChI=1S/2C3H6O3.Mg.2H2O/c21-2(4)3(5)6;;;/h22,4H,1H3,(H,5,6);;2*1H2/q;;+2;;/p-2 | InChI=1S/2C3H6O3.Mg/c21-2(4)3(5)6;/h22,4H,1H3,(H,5,6);/q;;+2/p-2 |

| InChIKey | KSHMINBVGAHXNS-PXYKVGKMSA-L | KSHMINBVGAHXNS-UHFFFAOYSA-L | OVGXLJDWSLQDRT-UHFFFAOYSA-L |

| Canonical SMILES | C--INVALID-LINK--O.C--INVALID-LINK--O.O.O.[Mg+2] | CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.[Mg+2] | CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Mg+2] |

| UNII | 4G1MLN2EKF | IRT310VU4Z | MT6QI8324A |

Physicochemical Properties

This compound is a white or almost white crystalline or granular powder.[4] It exhibits good solubility in water, a key factor in its high bioavailability compared to other magnesium salts.[5]

| Property | Value | Reference |

| Appearance | White crystalline powder | [5] |

| Solubility in water | 84 g/L | [5] |

| pH (5% solution) | 6.5 - 8.5 | [6] |

| Loss on Drying | 14.0% - 17.0% (at 125 °C) | [4] |

| Stability | Stable at room temperature in closed containers. | [6] |

Experimental Protocols

This section outlines key experimental methodologies for the synthesis, characterization, and analysis of this compound.

Synthesis via Fermentation and Neutralization

A sustainable method for producing magnesium lactate involves lactic acid fermentation followed by neutralization.[7]

Protocol:

-

Fermentation: Inoculate a suitable medium (e.g., tomato juice or a glucose-supplemented MRS medium) with a lactic acid-producing bacterial strain such as Lactobacillus paracasei.[7]

-

Neutralization: During fermentation, maintain the pH by adding a high-purity magnesium source, such as magnesium carbonate or magnesium hydroxide.[5][7] This directly neutralizes the produced lactic acid to form magnesium lactate in the fermentation broth.

-

Crystallization and Recovery:

-

Filter the fermented medium to remove biomass and suspended solids.[7]

-

Heat the resulting solution with stirring to evaporate water and concentrate the magnesium lactate.[7]

-

Isolate the crystallized magnesium lactate via vacuum filtration.[7]

-

Wash the crystals with ethanol (99.9%) to remove impurities.[7]

-

Dry the purified crystals in an oven at 60°C for 24 hours.[7]

-

Characterization of Crystalline Structure

X-ray Diffraction (XRD):

XRD is employed to confirm the crystalline structure and phase purity of the synthesized this compound.[7]

Methodology:

-

Prepare a powdered sample of the this compound crystals.

-

Analyze the sample using a powder X-ray diffractometer.

-

Collect diffraction patterns over a specified 2θ range.

-

Compare the obtained diffraction peaks with standard reference patterns for magnesium lactate to confirm its identity and crystallinity.[7]

Elemental Composition Analysis

X-ray Fluorescence (XRF):

XRF spectroscopy is used to determine the elemental composition of the magnesium lactate crystals.[7]

Methodology:

-

Prepare the dried magnesium lactate crystals for analysis.

-

Irradiate the sample with X-rays using an XRF spectrometer.

-

Detect the emitted secondary fluorescent X-rays, which are characteristic of the elements present.

-

Process the spectra to quantify the concentration of magnesium and identify any trace elements.[7]

Assay of Magnesium Lactate (Complexometric Titration)

This method, based on European Pharmacopoeia guidelines, determines the purity of magnesium lactate.[4]

Protocol:

-

Accurately weigh and dissolve approximately 0.180 g of magnesium lactate in water.

-

Dilute the solution to 300 ml with water.

-

Perform a complexometric titration using a standardized 0.1 M solution of sodium edetate (EDTA).

-

The endpoint is determined using a suitable indicator.

-

Calculate the content of magnesium lactate (C₆H₁₀MgO₆), where 1 ml of 0.1 M sodium edetate is equivalent to 20.25 mg of C₆H₁₀MgO₆.[4]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC can be utilized for the quantification of the lactate component and to monitor the production process.[8]

Illustrative HPLC Conditions:

-

Instrument: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., Aquasil C18, 250mm x 4.6mm, 5µm).[9]

-

Mobile Phase: An isocratic mobile phase, for instance, acidified water (pH 2.5 with phosphoric acid) and methanol (e.g., 98:2 v/v).[9]

-

Flow Rate: 1 ml/min.[9]

-

Injection Volume: 20 µl.[9]

-

Detection: UV at 210 nm.[9]

-

Quantification: Based on a calibration curve prepared with standards of known lactate concentrations.

Biological Significance and Signaling Pathways

Magnesium is an essential cation involved in a vast array of physiological processes. Recent research has illuminated a fascinating interplay between lactate and intracellular magnesium dynamics, which has significant implications for cellular metabolism and signaling.

Lactate-Mediated Magnesium Transport

It has been discovered that lactate, a product of glycolysis, acts as a signaling molecule that triggers the release of magnesium ions from the endoplasmic reticulum (ER).[10][11] This lactate-induced mobilization of intracellular magnesium leads to its uptake by the mitochondria.[10][12]

This transport into the mitochondrial matrix is facilitated by the mitochondrial magnesium transporter, Mrs2.[10][12] This process is highly specific to L-lactate.[10] The influx of magnesium into the mitochondria is crucial for linking cellular metabolic states with mitochondrial bioenergetics.

The following diagram illustrates the workflow of lactate-induced intracellular magnesium transport.

Caption: Lactate-induced intracellular magnesium transport pathway.

Logical Relationship in Magnesium Homeostasis Analysis

The experimental validation of magnesium lactate's properties and biological effects follows a logical progression from synthesis to in-depth analysis.

The diagram below outlines the logical workflow for the comprehensive analysis of this compound.

Caption: Logical workflow for this compound analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 179308-96-4 | FM40345 [biosynth.com]

- 3. Magnesium lactate - Wikipedia [en.wikipedia.org]

- 4. uspbpep.com [uspbpep.com]

- 5. Magnesium Lactate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 6. Specifications, Uses, SDS of Magnesium Lactate Manufacturers [kingofchemicals.com]

- 7. Production of Magnesium Dilactate through Lactic Acid Fermentation with Magnesium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MANCO [master-analyse-controle-inscription.univ-lyon1.fr]

- 10. Lactate Elicits ER-Mitochondrial Mg2+ Dynamics To Integrate Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news.uthscsa.edu [news.uthscsa.edu]

- 12. Lactate Elicits ER-Mitochondrial Mg2+ Dynamics to Integrate Cellular Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers of Magnesium Lactate Dihydrate (L- and D-Lactate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium lactate, the magnesium salt of lactic acid, is a widely utilized compound in the pharmaceutical, nutraceutical, and food industries as a source of magnesium.[1][2] Magnesium is a critical mineral, acting as a cofactor in over 300 enzymatic reactions essential for protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation. Magnesium lactate is valued for its superior bioavailability compared to inorganic magnesium salts like magnesium oxide.[2]

Lactic acid exists as two stereoisomers (enantiomers): L-(+)-lactic acid and D-(-)-lactic acid. Consequently, magnesium lactate can exist as Magnesium L-lactate, Magnesium D-lactate, or a racemic mixture (Magnesium DL-lactate). The dihydrate form is the common stable state for these salts.[3] In humans, L-lactate is the endogenous isomer produced during metabolism, whereas D-lactate is primarily a metabolic byproduct of gut microflora.[4][5] The two isomers are metabolized by different enzymes, with the metabolism of D-lactate being significantly slower in humans.[5] This metabolic distinction is the primary driver for the differential biological and pharmacological interest in the two isomers.

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological significance of the L- and D-isomers of magnesium lactate dihydrate.

Physicochemical Properties

While comprehensive, directly comparative data for both pure isomers is scarce in publicly available literature, this section compiles known properties. Data for "magnesium lactate" where the specific isomer is not stated is included for reference, though it most commonly pertains to the L-isomer due to its production via fermentation.

General Properties

| Property | Magnesium L-Lactate Dihydrate | Magnesium D-Lactate Dihydrate | Magnesium DL-Lactate Dihydrate |

| Synonyms | L-Lactic acid magnesium salt; Magnesium di-L-lactate[6] | D-Lactic acid magnesium salt; Magnesium di-D-lactate | Magnesium (±)-lactate dihydrate |

| Molecular Formula | C₆H₁₄MgO₈[7] | C₆H₁₄MgO₈ | C₆H₁₄MgO₈[3] |

| Molecular Weight | 238.48 g/mol [7] | 238.48 g/mol | 238.48 g/mol [3] |

| Appearance | White crystalline powder[6] | Assumed to be a white crystalline powder | White crystalline powder |

| Taste | Neutral or slightly sourish[2][8] | Not specified | Not specified |

| Solubility in Water | Soluble; approx. 8.4 g/100 mL at 20°C[2][8] | Not specified, but expected to be similar to L-isomer | Not specified, but expected to be similar to L-isomer |

| Solubility in Ethanol | Practically insoluble[6] | Not specified, but expected to be similar to L-isomer | Not specified, but expected to be similar to L-isomer |

Optical Properties

Optical rotation is the key differentiating property between the two enantiomers.

| Parameter | Magnesium L-Lactate Dihydrate | Magnesium D-Lactate Dihydrate | Magnesium DL-Lactate Dihydrate |

| Specific Rotation [α]²⁵_D_ | -7.5° to -8.8° (5% w/v aqueous solution)[6] | Expected: +7.5° to +8.8° (by principle of enantiomers) | 0° (inactive)[3] |

Spectroscopic and Analytical Characterization

Infrared (IR) Spectroscopy

The FTIR spectrum provides information on the functional groups within the molecule. The spectrum for this compound is characterized by strong absorptions corresponding to O-H stretching (from water and hydroxyl groups), C-H stretching, and the asymmetric and symmetric stretching of the carboxylate group.

A representative FTIR spectrum for this compound (isomer not specified) shows characteristic peaks.[9]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H stretching (water of hydration, hydroxyl group) |

| ~2980-2930 | C-H stretching (methyl and methine groups) |

| ~1600 | Asymmetric C=O stretching (carboxylate anion) |

| ~1450 | Symmetric C=O stretching (carboxylate anion) |

| ~1120 | C-O stretching (secondary alcohol) |

| ~1045 | C-C stretching |

Note: The spectra for the L- and D-isomers are expected to be identical, as enantiomers have the same vibrational modes. Differences might only be observed using specialized vibrational circular dichroism (VCD) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The ¹H and ¹³C NMR spectra of L- and D-lactate are identical in a non-chiral solvent.

Expected Chemical Shifts for Lactate in D₂O (referenced from lactic acid data): [10][11]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~4.1 | Quartet (q) | -CH(OH)- |

| ¹H | ~1.3 | Doublet (d) | -CH₃ |

| ¹³C | ~185 | Singlet | -COO⁻ |

| ¹³C | ~71 | Singlet | -CH(OH)- |

| ¹³C | ~23 | Singlet | -CH₃ |

Note: To differentiate L- and D-isomers using NMR, a chiral solvating agent or chiral derivatizing agent must be used to induce diastereomeric environments, which would result in separate signals for the enantiomers.

X-ray Diffraction (XRD)

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the thermal properties of the material, including dehydration and decomposition.

-

TGA: For a dihydrate, a weight loss corresponding to two moles of water is expected upon heating. The loss on drying for Magnesium L-Lactate is specified as 14.0 - 17.0% (at 120°C for 24 h), which corresponds to the theoretical water content of the dihydrate (15.1%).[6]

-

DSC: The DSC thermogram would show an endothermic peak corresponding to the dehydration process. A study of various magnesium salts shows a broad endotherm for this compound, indicating dehydration occurs over a range of temperatures.[9]

Biological and Pharmacological Differences

The primary distinction between the L- and D-isomers lies in their metabolic pathways and physiological consequences.

-

L-Lactate Metabolism: L-lactate is the natural isomer in human metabolism. It is readily converted to pyruvate by the enzyme L-lactate dehydrogenase (L-LDH) and can be used for energy through the Krebs cycle or converted to glucose in the liver via the Cori cycle.[4]

-

D-Lactate Metabolism: Humans lack a specific D-lactate dehydrogenase. D-lactate is metabolized much more slowly to pyruvate by the mitochondrial enzyme D-2-hydroxyacid dehydrogenase.[4] Significant intake of D-lactate, typically from bacterial fermentation in the gut in individuals with short bowel syndrome or other malabsorption issues, can overwhelm this limited metabolic capacity.[4]

-

D-Lactic Acidosis: The accumulation of D-lactate in the blood can lead to a high anion gap metabolic acidosis, often accompanied by neurological symptoms like encephalopathy, confusion, and ataxia.[14] This is because D-lactate is not detected by standard hospital lactate assays, which are specific for the L-isomer.[15]

Signaling Pathways

The differential effects of L- and D-lactate are primarily metabolic. The diagram below illustrates the distinct metabolic fates of the two isomers in humans.

Experimental Protocols

Synthesis of Magnesium L-Lactate Dihydrate

This protocol is based on the neutralization of L-lactic acid.

-

Materials: L-lactic acid (aqueous solution, e.g., 88%), Magnesium Hydroxide [Mg(OH)₂] or Magnesium Carbonate [MgCO₃], deionized water, ethanol.

-

Procedure:

-

In a reaction vessel, dilute a known molar amount of L-lactic acid with deionized water.

-

Slowly add a stoichiometric amount (0.5 moles of Mg(OH)₂ per mole of lactic acid) of magnesium hydroxide slurry or magnesium carbonate powder to the lactic acid solution under constant stirring. The reaction is exothermic.

-

Continue stirring until the neutralization is complete (effervescence ceases if using carbonate) and the pH is in the range of 6.0-7.0.

-

Heat the resulting solution to enhance the dissolution of any remaining solids and then filter it while hot to remove any unreacted magnesium base or impurities.

-

Concentrate the clear filtrate by heating/evaporation until signs of crystallization appear.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove soluble impurities.

-

Dry the purified crystals in an oven at a moderate temperature (e.g., 60°C) to a constant weight to obtain Magnesium L-Lactate Dihydrate.[12]

-

Note: The synthesis of Magnesium D-Lactate Dihydrate follows the identical procedure, substituting D-lactic acid for L-lactic acid.

Chiral Separation and Analysis (HPLC)

To determine the enantiomeric purity of a magnesium lactate sample, the lactate must be analyzed using a chiral chromatography method.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

-

Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as Chiralpak® AD-3, is often effective for separating lactic acid enantiomers.[16]

-

Mobile Phase: A non-polar/polar mixture, such as heptane/isopropanol (e.g., 90:10 v/v), is typically used in normal-phase mode. The exact ratio should be optimized for best resolution.[16]

-

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: ~210 nm (where lactate absorbs)

-

Injection Volume: 10-20 µL

-

-

Analysis: Inject standards of pure L- and D-lactic acid (or their salts) to determine their respective retention times. Inject the sample solution and quantify the peak areas of the L- and D-enantiomers to calculate the enantiomeric excess (ee%).

Conclusion

The L- and D-isomers of this compound are chemically identical in most respects but possess a critical difference in their stereochemistry, leading to distinct metabolic fates in the human body. L-magnesium lactate provides a readily metabolizable form of both magnesium and lactate, aligning with human physiology. Conversely, D-magnesium lactate delivers a lactate isomer that is metabolized slowly and has the potential to cause adverse effects if consumed in large quantities, particularly in susceptible individuals. This distinction is paramount in drug development and nutritional science, where the selection of the L-isomer is strongly preferred for safety and efficacy. The analytical methods and protocols outlined in this guide provide a framework for the synthesis, characterization, and quality control of these chiral compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Magnesium Lactate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. L-lactate and D-lactate - clinical significance of the difference [acutecaretesting.org]

- 5. Understanding L-Lactic Acid VS D-Lactic Acid: A Comprehensive Guide [xhlactics.com]

- 6. fao.org [fao.org]

- 7. This compound, L- | C6H14MgO8 | CID 71587863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lohmann-minerals.com [lohmann-minerals.com]

- 9. researchgate.net [researchgate.net]

- 10. bmse000269 (R)-Lactate at BMRB [bmrb.io]

- 11. rsc.org [rsc.org]

- 12. Production of Magnesium Dilactate through Lactic Acid Fermentation with Magnesium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. L- and D-Lactate: unveiling their hidden functions in disease and health - PMC [pmc.ncbi.nlm.nih.gov]

- 15. derangedphysiology.com [derangedphysiology.com]

- 16. Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Magnesium Lactate Dihydrate as a Magnesium Source in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium is an essential mineral crucial for a vast array of physiological functions, acting as a cofactor in over 600 enzymatic reactions and playing a pivotal role in cellular signaling, energy metabolism, and structural integrity of proteins and nucleic acids.[1] The bioavailability of magnesium supplementation is a critical factor for its efficacy, with organic salts like magnesium lactate demonstrating superior absorption and tolerability compared to inorganic forms. This technical guide provides a comprehensive overview of the role of magnesium lactate dihydrate as a source of magnesium in biological systems. It delves into its chemical properties, comparative bioavailability, mechanisms of action, and detailed experimental protocols for its evaluation, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to Magnesium and its Biological Significance

Magnesium (Mg²⁺) is the second most abundant intracellular cation and is indispensable for life.[2] Its biological roles are multifaceted and include:

-

Enzymatic Reactions: Magnesium is a critical cofactor for hundreds of enzymes, including all enzymes that utilize or synthesize ATP.[3][4] It stabilizes the structure of enzymes and facilitates catalytic activity.[1]

-

Energy Metabolism: The Mg-ATP complex is the biologically active form of ATP, essential for processes like glycolysis and oxidative phosphorylation.[3][5]

-

Signal Transduction: Magnesium is involved in numerous signaling pathways that regulate cell growth, proliferation, and differentiation, such as the mTOR and insulin signaling pathways.[6][7]

-

Neuromuscular Function: It plays a role in nerve impulse conduction and muscle contraction by modulating ion transport across cell membranes.[5]

-

Structural Integrity: Magnesium helps stabilize the structure of DNA, RNA, and ribosomes.[1][3]

Given its widespread importance, maintaining adequate magnesium levels is crucial for overall health. Magnesium deficiency has been linked to a variety of health issues, making effective supplementation a key consideration in clinical practice and drug development.

This compound: Chemical and Physical Properties

This compound is the magnesium salt of lactic acid. It is an organic form of magnesium that is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration.

| Property | Description |

| Chemical Formula | C₆H₁₀MgO₆·2H₂O |

| Molecular Weight | 238.5 g/mol |

| Appearance | White to off-white crystalline powder.[8] |

| Solubility | Soluble in water, freely soluble in boiling water, and practically insoluble in ethanol.[8][9][10] |

| Taste | Neutral taste.[11] |

The lactate component of magnesium lactate is a naturally occurring organic acid, which contributes to its favorable bioavailability.

Bioavailability and Pharmacokinetics of this compound

The effectiveness of a magnesium supplement is largely determined by its bioavailability, which refers to the fraction of the ingested dose that is absorbed and becomes available for use in the body. Organic magnesium salts, such as magnesium lactate, are generally more soluble and bioavailable than inorganic salts like magnesium oxide.[12][13]

Comparative Bioavailability

Studies have consistently shown that magnesium lactate has a higher bioavailability compared to magnesium oxide. For instance, one study reported the fractional absorption of magnesium oxide to be as low as 4%, while magnesium lactate showed significantly higher and equivalent bioavailability to magnesium chloride and magnesium aspartate.[14] Another source suggests that magnesium lactate is at least twice as absorbable as magnesium oxide.[12]

| Magnesium Salt | Form | Relative Bioavailability/Absorption | Key Findings |

| Magnesium Lactate | Organic | High | Significantly higher bioavailability than magnesium oxide.[12][14] Equivalent bioavailability to magnesium chloride and aspartate.[14] |

| Magnesium Citrate | Organic | High | Generally considered to have good bioavailability, but may have more pronounced laxative effects than magnesium lactate.[3] |

| Magnesium Oxide | Inorganic | Low | Poorly soluble and has low bioavailability, with a fractional absorption of around 4%.[3][14] |

| Magnesium Sulfate | Inorganic | Moderate | Better retention than other inorganic salts.[12] |

Pharmacokinetics

A study on an extended-release caplet of magnesium L-lactate dihydrate in healthy adults found the following absolute bioavailabilities compared to intravenous magnesium sulfate:

Sustained-release formulations of magnesium lactate are designed to provide a steady release of magnesium over several hours, which can help to optimize absorption and improve patient compliance by reducing the frequency of dosing.[4][17]

Mechanism of Action in Biological Systems

Once absorbed, the dissociated magnesium ions from this compound enter the systemic circulation and are distributed to various tissues. The lactate component is metabolized through normal metabolic pathways. The elemental magnesium then participates in its numerous biological roles.

Cellular Magnesium Transport

The transport of magnesium across cell membranes is a complex process involving several transport proteins.[18]

Caption: Cellular uptake and efflux of magnesium ions.

Role in Key Signaling Pathways

Magnesium is a crucial regulator of important signaling pathways.

-

mTOR Signaling: The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism. Magnesium is required for the activation of mTOR, which in turn promotes protein synthesis and muscle differentiation.[1][6]

Caption: Magnesium's role in the mTOR signaling pathway.

-

Insulin Signaling: Magnesium is essential for the proper functioning of the insulin receptor and downstream signaling molecules. It is involved in the autophosphorylation of the insulin receptor tyrosine kinase, a critical step in the insulin signaling cascade.[7][19][20]

Caption: The role of magnesium in the insulin signaling pathway.

Experimental Protocols for Assessing Bioavailability

The evaluation of magnesium bioavailability involves both in vitro and in vivo methodologies.

In Vivo Bioavailability Studies in Humans

Caption: A typical workflow for an in vivo magnesium bioavailability study.

Detailed Methodology:

An example of a detailed protocol for an in vivo bioavailability study is a single-dose, randomized, three-period, crossover study in healthy adults.[15][16]

-

Subject Recruitment: Healthy adult volunteers are recruited based on specific inclusion and exclusion criteria.

-

Study Design: A three-period crossover design is often employed, where each subject receives three different treatments in a randomized order with a washout period between each treatment. The treatments could be:

-

A single oral dose of this compound under fasting conditions.

-

A single intravenous (IV) infusion of magnesium sulfate (to determine absolute bioavailability).

-

A single oral dose of this compound under fed conditions.

-

-

Sample Collection: Blood and urine samples are collected at baseline and at multiple time points post-dose (e.g., up to 72 hours) to measure magnesium concentrations.[15][16]

-

Analysis: Serum and urinary magnesium concentrations are determined using methods like inductively coupled plasma-mass spectrometry (ICP-MS).[21]

-

Pharmacokinetic Parameters: Key pharmacokinetic parameters are calculated, including:

-

Area Under the Curve (AUC): Represents the total magnesium exposure over time.

-

Maximum Concentration (Cmax): The peak serum magnesium concentration.

-

Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

-

Absolute Bioavailability: Calculated by comparing the AUC of the oral dose to the AUC of the IV dose.

-

Relative Bioavailability: Calculated by comparing the AUC of two different oral formulations or conditions (e.g., fed vs. fasted).

-

In Vitro Bioavailability Assessment

In vitro models are valuable tools for screening the bioavailability of different magnesium formulations.

5.2.1. Simulator of the Human Intestinal Microbial Ecosystem (SHIME®)

The SHIME® is a dynamic model of the human gastrointestinal tract that can simulate the conditions of the stomach and small intestine.[18][22]

Caption: Workflow for assessing magnesium bioaccessibility and bioavailability using the SHIME® model.

Detailed Methodology:

-

Model Setup: A multi-compartment model simulating the stomach and small intestine is used.[18]

-

Simulated Conditions: The experiment can be conducted under simulated "fed" or "fasted" conditions.[18]

-

Fed State: A nutritional medium is added to the stomach compartment, and the pH is gradually decreased.[18]

-

Fasted State: A fasted stomach solution is used.

-

-

Sample Introduction: The magnesium supplement is introduced into the stomach compartment.

-

Incubation and Sampling: The sample is incubated under controlled temperature and pH, and samples are taken from the stomach and small intestine compartments at various time points.

-

Bioaccessibility Measurement: The concentration of soluble magnesium in the intestinal fluid is measured to determine its bioaccessibility (the amount available for absorption).

-

Bioavailability Measurement: A dialysis membrane can be used to simulate the intestinal barrier and measure the amount of magnesium that crosses the membrane, providing an estimate of its bioavailability.

5.2.2. USP Dissolution Testing

Dissolution testing is a standardized method to measure the rate and extent to which a substance forms a solution.

Detailed Methodology (USP Paddle Method - Apparatus 2):

-

Apparatus: A USP Apparatus 2 (paddle apparatus) is used, consisting of a vessel, a paddle, and a drive shaft.[23][24]

-

Dissolution Medium: A specified volume (typically 900 mL) of a dissolution medium is placed in the vessel. Common media include 0.1N HCl (to simulate gastric fluid) or phosphate buffer at pH 6.8 (to simulate intestinal fluid).[8]

-

Temperature: The temperature of the dissolution medium is maintained at 37 ± 0.5 °C.[25]

-

Procedure:

-

Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals.

-

Analysis: The concentration of dissolved magnesium in the samples is determined using a suitable analytical method.

Conclusion

This compound stands out as a highly effective source of magnesium for biological systems. Its organic nature contributes to its superior solubility and bioavailability compared to inorganic magnesium salts like magnesium oxide. This enhanced absorption profile, coupled with good tolerability, makes it an excellent choice for magnesium supplementation in various applications, from dietary supplements to pharmaceutical preparations. A thorough understanding of its pharmacokinetic properties and its role in key cellular processes, as detailed in this guide, is essential for researchers and drug development professionals seeking to harness the therapeutic potential of magnesium. The experimental protocols outlined provide a framework for the continued evaluation and comparison of different magnesium formulations, ultimately contributing to the development of more effective strategies for addressing magnesium deficiency and promoting overall health.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nmnbio.co.uk [nmnbio.co.uk]

- 4. Articles [globalrx.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Magnesium in biology - Wikipedia [en.wikipedia.org]

- 12. futureyouhealth.com [futureyouhealth.com]

- 13. Magnesium - Health Professional Fact Sheet [ods.od.nih.gov]

- 14. Bioavailability of US commercial magnesium preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The absolute bioavailability and the effect of food on a new this compound extended-release caplet in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. droracle.ai [droracle.ai]

- 18. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Participation of Magnesium in the Secretion and Signaling Pathways of Insulin: an Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ClinicalTrials.gov [clinicaltrials.gov]

- 22. mdpi.com [mdpi.com]

- 23. usp.org [usp.org]

- 24. Dissolution Testers – USP Guidelines - Total Laboratory Services - ERWEKA UK - Dissolution Testers [totallaboratoryservices.co.uk]

- 25. m.youtube.com [m.youtube.com]

- 26. uspnf.com [uspnf.com]

Methodological & Application

Application Notes and Protocols for Using Magnesium Lactate Dihydrate in Mammalian Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of magnesium lactate dihydrate as a supplement in mammalian cell culture media. The information is intended to assist in optimizing cell growth, metabolism, and recombinant protein production.

Introduction

Magnesium is a critical divalent cation essential for numerous cellular functions in mammalian cells. It acts as a cofactor for over 300 enzymes, playing a vital role in cellular proliferation, energy metabolism, protein synthesis, and signal transduction.[1][2][3] Standard cell culture media contain magnesium salts, typically magnesium sulfate or magnesium chloride. This compound offers an alternative, highly soluble, and bioavailable source of magnesium that can be used to supplement basal media or in the formulation of custom media. Its organic lactate component may also serve as an additional energy source for cells.[4]

Key Applications in Mammalian Cell Culture

-

Enhanced Cell Growth and Viability: Adequate magnesium levels are directly correlated with cell proliferation and the synthesis of DNA and protein.[5] Supplementation with this compound can help overcome magnesium limitations in high-density cultures, leading to improved cell growth and viability.

-

Optimization of Cellular Metabolism: Magnesium is a crucial cofactor for several key enzymes in the glycolysis and Krebs cycle pathways, including hexokinase, phosphofructokinase, and pyruvate kinase.[6][7][8] Optimizing magnesium concentration can therefore enhance cellular energy metabolism.

-

Increased Recombinant Protein Production: By supporting robust cell growth and optimal metabolic function, magnesium supplementation can lead to increased yields of recombinant proteins.[9][10]

-

Modulation of Signaling Pathways: Magnesium plays a role in key signaling pathways that regulate cell growth and proliferation, such as the mTOR pathway.[1][2]

Data Presentation: Effects of this compound on Cell Culture Performance

While specific quantitative data for this compound in peer-reviewed literature is limited, the following tables provide an illustrative summary of the expected dose-dependent effects based on the known roles of magnesium in cellular processes. Researchers are encouraged to perform their own dose-response studies to determine the optimal concentration for their specific cell line and process.

Table 1: Illustrative Effect of this compound Concentration on CHO Cell Growth and Viability

| This compound (mM) | Peak Viable Cell Density (x 10^6 cells/mL) | Viability (%) |

| 0.0 (Control) | 8.5 ± 0.4 | 92 ± 2 |

| 1.0 | 9.2 ± 0.5 | 94 ± 1 |

| 2.5 | 10.1 ± 0.6 | 95 ± 1 |

| 5.0 | 11.5 ± 0.7 | 96 ± 1 |

| 10.0 | 10.8 ± 0.5 | 93 ± 2 |

Disclaimer: The data in this table is illustrative and intended for guidance. Optimal concentrations will vary depending on the cell line, basal medium, and culture conditions.

Table 2: Illustrative Impact of this compound on Recombinant Protein Titer

| This compound (mM) | Monoclonal Antibody Titer (g/L) |

| 0.0 (Control) | 2.1 ± 0.2 |

| 1.0 | 2.4 ± 0.3 |

| 2.5 | 2.8 ± 0.2 |

| 5.0 | 3.2 ± 0.3 |

| 10.0 | 2.9 ± 0.4 |

Disclaimer: The data in this table is illustrative. The impact on protein titer is highly dependent on the specific protein, expression system, and process parameters.

Experimental Protocols

Preparation of a Sterile 100 mM this compound Stock Solution

Materials:

-

This compound (Cell culture grade)

-

Nuclease-free water (WFI or equivalent)

-

Sterile container (e.g., bottle-top filter unit or sterile bottle for autoclaving)

-

0.22 µm sterile filter

Protocol:

-

Weigh out 2.385 g of this compound (MW: 238.49 g/mol ) for every 100 mL of stock solution desired.

-

Add the powder to a sterile container.

-

Add approximately 80% of the final volume of nuclease-free water.

-

Mix thoroughly until the powder is completely dissolved. This compound is soluble in water.[4]

-

Bring the solution to the final volume with nuclease-free water.

-

Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile, labeled container.

-

Store the stock solution at 2-8°C.

Protocol for Evaluating the Effect of this compound on Mammalian Cell Proliferation (MTT Assay)

Materials:

-

Mammalian cell line of interest (e.g., CHO, HEK293)

-

Complete cell culture medium

-

96-well cell culture plates

-

100 mM sterile stock solution of this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Protocol:

-

Seed the 96-well plates with your cells at a predetermined optimal density and allow them to attach overnight.

-

Prepare a serial dilution of the 100 mM this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 2.5, 5, 10 mM).

-

Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a "no-cell" control with medium only.

-

Incubate the plates for the desired period (e.g., 24, 48, 72 hours).

-

At each time point, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-